2-Aminoethylurea
Overview
Description
2-Aminoethylurea is an organic compound with the molecular formula C3H9N3O. It is a derivative of urea, where one of the hydrogen atoms is replaced by an aminoethyl group. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethylurea can be synthesized through the nucleophilic addition of ethylenediamine to urea. The reaction typically occurs in an aqueous medium without the need for organic co-solvents. The process involves heating the reactants to promote the formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using scalable and efficient methods. One common approach involves the reaction of ethylenediamine with potassium isocyanate in water. This method is preferred due to its simplicity and the high yield of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds.
Scientific Research Applications
2-Aminoethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Aminoethylurea involves its interaction with specific molecular targets. In the context of its use as a PD-1/PD-L1 inhibitor, it binds to the PD-1 receptor, preventing the interaction between PD-1 and PD-L1. This inhibition enhances the immune response against cancer cells by allowing T-cells to attack the tumor. The molecular pathways involved include the activation of immune checkpoints and modulation of the immune system .
Comparison with Similar Compounds
Ethylenediamine: A precursor in the synthesis of 2-Aminoethylurea.
Monoethanolamine: Similar in structure but differs in its chemical behavior and applications.
Thiourea: Similar in structure but contains sulfur instead of oxygen, leading to different chemical properties and applications
Uniqueness: this compound is unique due to its specific interaction with the PD-1 receptor, making it a valuable compound in cancer research. Its versatility in various chemical reactions also sets it apart from other similar compounds.
Properties
IUPAC Name |
2-aminoethylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O/c4-1-2-6-3(5)7/h1-2,4H2,(H3,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULYWHOJRVBUJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332542 | |
Record name | 2-aminoethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2035-78-1 | |
Record name | 2-aminoethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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